molecular formula C12H10BrNO2S B12441611 Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate

Cat. No.: B12441611
M. Wt: 312.18 g/mol
InChI Key: DBMRLVSBIWMDOK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a thiazole ring substituted with an ethyl ester group at the 5-position and a 4-bromophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Hydrolysis Products: Thiazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate
  • Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)thiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

DBMRLVSBIWMDOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

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